4-chloroquinoline 1-oxide
Description
BenchChem offers high-quality 4-chloroquinoline 1-oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloroquinoline 1-oxide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-1-oxidoquinolin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-8-5-6-11(12)9-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRMGFEQLZDIREV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90395795 | |
| Record name | Quinoline, 4-chloro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4637-59-6 | |
| Record name | Quinoline, 4-chloro-, 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90395795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 4-Chloroquinoline 1-Oxide: A Pivotal Intermediate in Antimalarial Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 4-chloroquinoline 1-oxide, a critical intermediate in the synthesis of quinoline-based antimalarial drugs. We will delve into its synthesis, chemical properties, and its role in the production of vital medicines like Chloroquine and Hydroxychloroquine. This document aims to serve as a comprehensive resource, blending theoretical principles with practical, field-proven insights.
Introduction: The Enduring Threat of Malaria and the Role of Quinolines
Malaria, a devastating infectious disease caused by Plasmodium parasites, continues to pose a significant global health challenge, affecting billions of people.[1] For decades, quinoline-containing drugs, most notably Chloroquine, have been a cornerstone of antimalarial chemotherapy.[2] These drugs are cost-effective and have been instrumental in controlling the disease.[3] However, the emergence and spread of drug-resistant Plasmodium falciparum strains necessitate continuous research and development of new and modified antimalarial agents.[2][4]
The 4-aminoquinoline scaffold is the pharmacophore at the heart of many of these crucial drugs.[3] The synthesis of these molecules often relies on versatile and reactive intermediates. Among these, 4-chloroquinoline 1-oxide stands out as a key building block, offering a strategic entry point for constructing the final active pharmaceutical ingredients (APIs). Understanding the chemistry of this intermediate is fundamental to the innovation and production of new and existing antimalarial therapies.
The Chemistry of 4-Chloroquinoline 1-Oxide
Synthesis and Physicochemical Properties
4-Chloroquinoline 1-oxide is primarily synthesized through the direct oxidation of 4-chloroquinoline.[5] This transformation is crucial as the introduction of the N-oxide functionality significantly alters the reactivity of the quinoline ring, making it a versatile precursor for further chemical modifications.[6]
Causality of Experimental Choice: The selection of an oxidizing agent is critical for an efficient and clean reaction. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are frequently employed due to their high reactivity and selectivity for N-oxidation. The reaction is typically performed in a chlorinated solvent like dichloromethane (DCM) at controlled temperatures, starting at 0°C and gradually warming to room temperature to manage the exothermic nature of the reaction and prevent side-product formation.[5]
| Property | Value | Source |
| Molecular Formula | C9H6ClNO | [7] |
| Molecular Weight | 179.60 g/mol | [7] |
| Appearance | White to light yellow powder/crystal | [8] |
| Melting Point | 134 - 138 °C | [8] |
| CAS Number | 4637-59-6 | [7] |
Spectroscopic Characterization
Verifying the successful synthesis and purity of 4-chloroquinoline 1-oxide is paramount. This is achieved through standard analytical techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a definitive fingerprint of the molecule. In a solvent like DMSO-d6, characteristic peaks can be observed. For example, the proton at the C2 position is significantly shifted downfield due to the electron-withdrawing effect of the N-oxide group.[5] A representative spectrum shows multiplets in the aromatic region (δ 7.70-8.62 ppm).[5]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum complements the proton NMR data, showing distinct signals for each carbon atom in the molecule. The carbons adjacent to the N-oxide and the chlorine atom exhibit characteristic chemical shifts.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the compound, providing unequivocal evidence of its elemental composition.[9]
Role in Antimalarial Drug Synthesis: The Pathway to Chloroquine
4-Chloroquinoline 1-oxide is a precursor to 4,7-dichloroquinoline, the immediate building block for Chloroquine synthesis. The N-oxide group activates the quinoline ring for various transformations that are otherwise difficult to achieve.[6] While multiple synthetic routes to Chloroquine exist, many rely on the robust preparation of the 4,7-dichloroquinoline core.[10][11]
The classical synthesis of Chloroquine involves the condensation of 4,7-dichloroquinoline with a chiral side chain, 1-diethylamino-4-aminopentane.[11][12]
Caption: Synthetic pathway from 4-chloroquinoline to Chloroquine.
This pathway highlights the strategic importance of the N-oxide intermediate. The N-oxide can direct subsequent reactions, such as chlorination, to specific positions on the quinoline ring, which is a key step in producing the 4,7-dichloroquinoline necessary for the final condensation step.[4]
Mechanism of Action of Final Drug Product
Chloroquine and Hydroxychloroquine, the final products derived from this pathway, are weak bases that exert their antimalarial effect by accumulating in the acidic food vacuole of the Plasmodium parasite.[13] Inside the vacuole, the parasite digests host hemoglobin, releasing toxic heme. The parasite normally detoxifies this heme by polymerizing it into hemozoin. Chloroquine is believed to inhibit this biocrystallization process, leading to the accumulation of toxic heme and parasite death.[14] Additionally, these drugs can interfere with lysosomal activity and autophagy.[13]
Experimental Protocols
The following protocols are representative and should be adapted based on laboratory safety standards and specific experimental goals.
Synthesis of 4-Chloroquinoline 1-Oxide from 4-Chloroquinoline
This protocol is based on a common laboratory procedure for N-oxidation.[5]
Objective: To synthesize 4-chloroquinoline 1-oxide via oxidation of 4-chloroquinoline.
Materials:
-
4-Chloroquinoline (1 equivalent)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 equivalents)
-
Dichloromethane (DCM)
-
1M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Separatory funnel, round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolve 4-chloroquinoline in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add m-CPBA portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the excess m-CPBA by adding 1M NaOH solution until the aqueous layer reaches a pH of approximately 10.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic extracts and dry over anhydrous Na2SO4.
-
Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product.
-
The product, a white solid, is often of sufficient purity for subsequent steps, with yields typically being very high (e.g., >95%).[5] Further purification can be achieved by recrystallization if necessary.
Conversion to 4,7-Dichloroquinoline
This step involves the chlorination of the 4-hydroxyquinoline tautomer, which is accessible from the N-oxide. A common method uses phosphorus oxychloride (POCl₃).[4]
Caption: Workflow for the conversion to 4,7-dichloroquinoline.
Objective: To convert an appropriate hydroxyquinoline precursor (derived from the N-oxide) to 4,7-dichloroquinoline.
Materials:
-
7-Chloro-4-hydroxyquinoline (1 equivalent)
-
Phosphorus oxychloride (POCl₃, excess)
-
Round-bottom flask with reflux condenser
Procedure:
-
Carefully add 7-chloro-4-hydroxyquinoline to a flask containing an excess of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for approximately 3 hours.[4]
-
After cooling, the excess POCl₃ is carefully removed under reduced pressure.
-
The residue is then cautiously quenched by pouring it onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and dried to yield 4,7-dichloroquinoline.
Safety and Handling
Quinoline and its derivatives, including 4-chloroquinoline 1-oxide, should be handled with care as they are potentially hazardous substances.[15][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[17][18]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[17][18]
-
Handling: Avoid all personal contact, including inhalation and skin contact.[19] Do not eat, drink, or smoke in the work area.[18]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[16][19]
-
Disposal: All waste materials must be treated as hazardous waste and disposed of according to institutional and local regulations.[17]
Future Perspectives
The quinoline scaffold remains a highly privileged structure in medicinal chemistry.[20] While resistance to Chloroquine is a major challenge, the core structure continues to be a template for the design of new antimalarial agents.[3] 4-Chloroquinoline 1-oxide, as a versatile intermediate, plays a crucial role in this ongoing effort.[8][21] Its unique reactivity allows for the synthesis of diverse libraries of quinoline analogues for screening against resistant parasite strains.[6][22] Research into hybrid molecules, which combine the 4-aminoquinoline core with other pharmacophores, represents a promising strategy to overcome resistance, and the synthesis of these novel compounds will continue to rely on robust and flexible chemical intermediates like 4-chloroquinoline 1-oxide.[3]
References
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Schrezenmeier, E. & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology, 16(3), 155-166. [Link]
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Spinelli, F. R., & Conti, F. (2020). Mode of action of chloroquine and hydroxychloroquine as anti-viral agents. Annals of the Rheumatic Diseases, 79(5), 666-667. [Link]
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Ghazy, R. M., et al. (2020). A systematic review and meta-analysis on chloroquine and hydroxychloroquine as a potential therapy for COVID-19. Journal of Medical Virology, 92(10), 1792-1803. [Link]
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Savarino, A., et al. (2021). Hydroxychloroquine. Journal of Skin and Sexually Transmitted Diseases, 3(1), 63-69. [Link]
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Wikipedia. (2024). Hydroxychloroquine. Wikipedia. [Link]
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Reddy, T. S., et al. (2022). N-Oxide-Induced Ugi Reaction: A Rapid Access to Quinoline-C2-amino Amides via Deoxygenative C(sp2)–H Functionalization. The Journal of Organic Chemistry, 87(15), 10125-10137. [Link]
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Wikipedia. (2024). Chloroquine. Wikipedia. [Link]
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Chemos GmbH&Co.KG. (2019). Safety Data Sheet: quinoline. Chemos GmbH&Co.KG. [Link]
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Singha, K., Habib, I., & Hossain, M. (2022). Quinoline N-Oxide: A Versatile Precursor in Organic Transformations. ChemistrySelect, 7(48), e202203537. [Link]
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Chemistry Stack Exchange. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange. [Link]
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Perpusnas. (2025). Quinoline Vs. Nox: Understanding The Reaction. Perpusnas. [Link]
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Organic Chemistry Portal. (2024). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. Organic Chemistry Portal. [Link]
-
de Kock, C., et al. (2010). Synthesis and antimalarial activity of new chloroquine analogues carrying a multifunctional linear side chain. Bioorganic & Medicinal Chemistry Letters, 20(4), 1432-1435. [Link]
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Cheméo. (n.d.). Chemical Properties of 4-Chloroquinoline (CAS 611-35-8). Cheméo. [Link]
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Reddy, M. S., et al. (2017). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic Letters, 19(21), 5844-5847. [Link]
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Vandekerckhove, S., & D'hooghe, M. (2015). 4-aminoquinolines as Antimalarial Drugs. ChemMedChem, 10(7), 1166-1182. [Link]
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Chellan, P., et al. (2012). The Antimalarial Effects of Novel Chloroquinoline Acetamide Hybrid Molecules. University of Cape Town. [Link]
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Roepe, P. D. (2009). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. ACS Chemical Biology, 4(4), 277-286. [Link]
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Singh, A., et al. (2021). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 6(20), 13180-13191. [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the N-Oxidation of 4-Chloroquinoline
Abstract
This comprehensive guide details a robust and reliable protocol for the N-oxidation of 4-chloroquinoline to produce 4-chloroquinoline N-oxide, a key intermediate in the synthesis of various pharmaceutical agents and research chemicals.[1] This document provides an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for product characterization. The protocol is designed for researchers, scientists, and drug development professionals, offering field-proven insights to ensure successful and reproducible outcomes.
Introduction: The Significance of 4-Chloroquinoline N-oxide
Quinoline and its derivatives are fundamental scaffolds in medicinal and synthetic organic chemistry.[2] The N-oxidation of the quinoline ring is a critical transformation that not only alters its electronic properties but also serves as a strategic step for further functionalization. The resulting N-oxide can act as a directing group, facilitating substitutions at specific positions of the quinoline core that are otherwise difficult to achieve.[3] 4-Chloroquinoline N-oxide, in particular, is a versatile intermediate used in the development of novel therapeutic agents, including antimalarial and antibacterial compounds.[1]
This application note provides a detailed protocol for the N-oxidation of 4-chloroquinoline utilizing meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent for nitrogen-containing heterocycles.[3][4]
Reaction Mechanism and Scientific Rationale
The N-oxidation of 4-chloroquinoline is a classic example of an electrophilic attack on the nitrogen atom of the quinoline ring. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid (m-CPBA).[3]
The reaction proceeds as follows:
-
Nucleophilic Attack: The nitrogen atom of 4-chloroquinoline attacks the terminal oxygen atom of the peroxy acid.
-
Proton Transfer: A concerted or stepwise proton transfer occurs from the hydroxyl group of the m-CPBA to the carbonyl oxygen, leading to the formation of the N-oxide and meta-chlorobenzoic acid as a byproduct.
The choice of m-CPBA is predicated on its reliability, mild reaction conditions, and generally high yields.[4] The reaction is typically performed in a chlorinated solvent, such as dichloromethane (DCM) or chloroform, to ensure the solubility of the reactants.[5][6]
Caption: Mechanism of 4-chloroquinoline N-oxidation.
Experimental Protocol
This protocol is based on established and verified procedures for the N-oxidation of quinoline derivatives.[5][6]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) |
| 4-Chloroquinoline | ≥98% | Sigma-Aldrich |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 70-77% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific |
| Sodium hydroxide (NaOH) | Reagent | VWR |
| Sodium sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
| Deionized water | - | - |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
Step-by-Step Procedure
Caption: Experimental workflow for N-oxidation.
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-chloroquinoline (1.0 eq.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.4 M.[6]
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature reaches 0°C.
-
Reagent Addition: Slowly add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq.) to the stirred solution in portions over 15-20 minutes.[6] Maintain the temperature below 5°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir overnight.[6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A common mobile phase is a mixture of ethyl acetate and hexane. The N-oxide product should have a lower Rf value than the starting material.
-
Work-up: Once the reaction is complete, quench the reaction by adding a 1M aqueous solution of sodium hydroxide (NaOH) until the pH of the aqueous layer is approximately 10.[6] This step is to neutralize the m-chlorobenzoic acid byproduct and any remaining m-CPBA.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.[6]
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[6]
-
Purification (if necessary): The crude product is often of sufficient purity for subsequent steps.[6] If further purification is required, column chromatography on silica gel can be performed.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Mass (g) | Equivalents |
| 4-Chloroquinoline | 163.61 | 12.53 | 2.05 | 1.0 |
| m-CPBA (77%) | 172.57 | 18.80 | 4.21 | 1.5 |
| 4-Chloroquinoline N-oxide | 179.61 | 12.40 (Theoretical) | 2.23 (Theoretical) | - |
Based on a literature example with a reported yield of 99%.[6]
Characterization of 4-Chloroquinoline N-oxide
The successful synthesis of 4-chloroquinoline N-oxide can be confirmed by various analytical techniques:
-
¹H NMR Spectroscopy: The proton signals of the quinoline ring will shift upon N-oxidation. For example, a published ¹H NMR spectrum in DMSO-d₆ shows characteristic peaks at δ 8.62 - 8.56 (m, 2H), 8.24 - 8.19 (m, 1H), 7.97 - 7.86 (m, 2H), and 7.70 (d, J = 6.6 Hz, 1H).[6]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of 4-chloroquinoline N-oxide (C₉H₆ClNO, MW: 179.61). A characteristic (M-16)⁺ peak, indicating the loss of an oxygen atom, may also be observed.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic N-O stretching absorption band.[3]
-
Melting Point: The melting point of the purified product can be compared to literature values (e.g., 134 - 138 °C).[1]
Safety and Handling Precautions
It is imperative to adhere to strict safety protocols when performing this synthesis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]
-
4-Chloroquinoline: This compound can be harmful if swallowed and may cause skin and eye irritation.[8] Handle in a well-ventilated area or a fume hood.[9]
-
m-Chloroperoxybenzoic acid (m-CPBA): m-CPBA is a strong oxidizing agent and can be a skin and eye irritant.[7][10] It is also potentially explosive, especially when dry, and should be stored under refrigeration.[11] Avoid contact with combustible materials.[10][11]
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.[7]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining, consider adding an additional portion of m-CPBA (0.2-0.3 eq.) and allowing the reaction to stir for a few more hours.
-
Low Yield: Ensure that the m-CPBA used is of good quality and has been stored properly. Older or improperly stored m-CPBA may have reduced activity. The work-up procedure should be performed carefully to avoid loss of product during extractions.
-
Purification Challenges: The m-chlorobenzoic acid byproduct is acidic and can be effectively removed by the basic wash during the work-up. If the crude product is still impure, a short silica gel plug filtration can be a quick and effective purification method.
Conclusion
This application note provides a comprehensive and reliable protocol for the N-oxidation of 4-chloroquinoline. By following the detailed steps and adhering to the safety precautions, researchers can consistently synthesize 4-chloroquinoline N-oxide in high yield and purity. The insights into the reaction mechanism and characterization methods further support the successful execution of this important chemical transformation.
References
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- Potential mechanisms for quinoline N‐oxide formation. - ResearchGate. (n.d.).
- MECHANISM OF THE PHOTOCHEMICAL ISOMERIZATION OF QUINOLINE N-OXIDES. (2006, March 27).
- One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones - Organic Chemistry Portal. (n.d.).
- C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes - RSC Publishing. (2023, August 8).
- Download SDS - AK Scientific, Inc. (n.d.).
- JP-3634 - Safety Data Sheet. (2023, January 2).
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. (2024, March 21).
- Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC. (2021, February 17).
- Technical Support Center: Preventing N-oxide Formation in Quinoline Reactions - Benchchem. (n.d.).
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- 4-Chloroquinoline 1-oxide synthesis - ChemicalBook. (n.d.).
- Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. - ResearchGate. (n.d.).
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Application Note: Synthesis of 4-Methoxyquinoline 1-Oxide via Nucleophilic Aromatic Substitution
Abstract
This document provides a comprehensive technical guide for the synthesis of 4-methoxyquinoline 1-oxide from 4-chloroquinoline 1-oxide and sodium methoxide. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a cornerstone reaction in the synthesis of functionalized heteroaromatic compounds. This guide details the underlying chemical principles, provides a robust, step-by-step experimental protocol, outlines critical safety considerations for handling reagents, and offers methods for product characterization. The content is designed for researchers in medicinal chemistry, drug development, and organic synthesis, providing the necessary expertise to successfully and safely perform this transformation.
Scientific Principle and Reaction Mechanism
The conversion of 4-chloroquinoline 1-oxide to 4-methoxyquinoline 1-oxide is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The quinoline ring, particularly when N-oxidized, is rendered electron-deficient. This N-oxidation significantly alters the electronic properties of the heterocyclic system, activating the C4 position (para to the nitrogen) towards attack by nucleophiles.[1][2]
The reaction is initiated by the attack of the strongly nucleophilic methoxide ion (CH₃O⁻), generated from sodium methoxide, on the electron-deficient C4 carbon of the quinoline 1-oxide ring. This addition step forms a transient, negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the quinoline ring is temporarily disrupted in this stage. In the final step, the aromatic system is restored through the expulsion of the chloride ion, which is a good leaving group, yielding the final product, 4-methoxyquinoline 1-oxide.
The overall transformation is a direct displacement of the chloro group by a methoxy group, a valuable reaction for modifying the properties of quinoline-based scaffolds in drug discovery programs.
Caption: Nucleophilic Aromatic Substitution (SNAr) Mechanism.
Critical Safety Considerations
Utmost caution is required when handling the reagents for this protocol. A thorough risk assessment must be conducted before commencing any experimental work.
-
Sodium Methoxide (CH₃ONa):
-
Corrosive and Flammable: Sodium methoxide is a highly caustic and flammable solid that can cause severe skin burns and eye damage.[3] It is also classified as self-heating and may catch fire.[3]
-
Water Reactivity: It reacts violently with water to produce flammable methanol and corrosive sodium hydroxide.[4][5] All glassware and solvents must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (e.g., dry nitrogen or argon).[3][5]
-
Handling: Always handle sodium methoxide in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, chemical-resistant gloves (neoprene or nitrile), and safety goggles or a face shield.[3] Use spark-proof tools and avoid creating dust.[5]
-
Storage: Store in a tightly closed container under a blanket of dry, inert gas, away from heat, water, and sources of ignition.[3][5]
-
-
4-Chloroquinoline 1-Oxide:
-
Toxicity: This compound is a potential irritant and should be handled with care. Avoid inhalation of dust and contact with skin and eyes.
-
-
Methanol:
-
Toxicity and Flammability: Methanol is toxic and flammable. Avoid inhalation and skin contact. All heating should be performed using a controlled heating mantle and a condenser.
-
Experimental Protocol
This protocol is adapted from established procedures for similar nucleophilic substitutions on chloro-heterocycles.[6][7][8]
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| 4-Chloroquinoline 1-oxide | ≥97% | Sigma-Aldrich |
| Sodium methoxide | ≥95%, powder | Sigma-Aldrich |
| Methanol (MeOH), anhydrous | ≥99.8%, <50 ppm H₂O | Acros Organics |
| Dichloromethane (DCM) | ACS Grade | Fisher Chemical |
| Saturated Sodium Bicarbonate (aq.) | - | - |
| Brine (Saturated NaCl aq.) | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - |
| Silica Gel | 60 Å, 230-400 mesh | - |
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, nitrogen/argon gas line with bubbler, separatory funnel, rotary evaporator, equipment for column chromatography, TLC plates (silica gel 60 F₂₅₄).
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of dry nitrogen or argon.
-
To the flask, add 4-chloroquinoline 1-oxide (1.0 g, 5.57 mmol, 1.0 equiv.).
-
Add 30 mL of anhydrous methanol to the flask to dissolve the starting material.
-
-
Addition of Sodium Methoxide:
-
In a separate, dry vial and under an inert atmosphere (e.g., in a glovebox or under a nitrogen blanket), weigh out sodium methoxide (0.36 g, 6.68 mmol, 1.2 equiv.).
-
Carefully add the sodium methoxide powder to the stirred solution of 4-chloroquinoline 1-oxide in methanol at room temperature. A slight exotherm may be observed.
-
-
Reaction:
-
Heat the reaction mixture to reflux (approx. 65 °C) using a heating mantle.
-
Maintain the reflux with vigorous stirring for 4-6 hours.
-
-
Monitoring:
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC). Use a mobile phase of 95:5 Dichloromethane:Methanol. The product, 4-methoxyquinoline 1-oxide, should have a different Rf value than the starting material. Visualize spots under a UV lamp (254 nm). The reaction is complete when the starting material spot is no longer visible.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate may form.
-
Neutralize the mixture with a few drops of glacial acetic acid if necessary, checking the pH.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers in a separatory funnel.
-
Wash the combined organic phase sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude solid by column chromatography on silica gel, eluting with a gradient of dichloromethane to 5% methanol in dichloromethane, to yield pure 4-methoxyquinoline 1-oxide as a solid.
-
Key Reaction Parameters
| Parameter | Value | Rationale |
| Stoichiometry (NaOMe) | 1.2 equivalents | A slight excess of the nucleophile ensures the complete consumption of the starting material. |
| Solvent | Anhydrous Methanol | Serves as both the solvent and the source of the methoxide nucleophile's parent alcohol. Must be anhydrous.[9] |
| Temperature | Reflux (~65 °C) | Provides sufficient thermal energy to overcome the activation barrier of the SNAr reaction. |
| Reaction Time | 4-6 hours | Typical duration for this transformation; should be confirmed by TLC monitoring. |
| Expected Yield | 70-85% | Based on similar reported syntheses of methoxy-substituted heterocycles.[7] |
Product Characterization
The identity and purity of the synthesized 4-methoxyquinoline 1-oxide can be confirmed using standard analytical techniques.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₀H₉NO₂
-
Molecular Weight: 175.18 g/mol [6]
-
¹H NMR (400 MHz, CDCl₃): Spectral data should be consistent with the structure. Expect a characteristic singlet for the methoxy group (OCH₃) around δ 3.9-4.1 ppm and aromatic protons in the δ 7.0-8.5 ppm range.
-
Mass Spectrometry (ESI+): Calculated for [M+H]⁺: 176.0706; this should be observed in the high-resolution mass spectrum.[10]
Sources
- 1. Heteroaromatic N-Oxides Modified with a Chiral Oxazoline Moiety, Synthesis and Catalytic Applications [mdpi.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. gelest.com [gelest.com]
- 4. durhamtech.edu [durhamtech.edu]
- 5. alkalimetals.com [alkalimetals.com]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Sodium methoxide - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
Application Note: Chemoselective Deoxygenation of 4-Chloroquinoline 1-Oxide
Executive Summary
The transformation of 4-chloroquinoline 1-oxide (1) to 4-chloroquinoline (2) is a pivotal step in the synthesis of 4-aminoquinoline pharmacophores, including the antimalarial drug Chloroquine and various kinase inhibitors.
The primary synthetic challenge is chemoselectivity . The C4-chlorine substituent is labile; it is susceptible to nucleophilic displacement (hydrolysis to 4-quinolone) and reductive hydrodehalogenation (yielding quinoline). Standard hydrogenation methods (e.g.,
This Application Note details two field-proven protocols:
-
Protocol A (The Industrial Standard): Phosphorus Trichloride (
) mediated reduction. High-yielding and scalable, but requires strict safety controls. -
Protocol B (The Green Alternative): Bis(pinacolato)diboron (
) mediated reduction. Metal-free, neutral conditions, and highly chemoselective for sensitive substrates.
Mechanistic Insight & Chemoselectivity
The Challenge: Preserving the C-Cl Bond
In 4-chloroquinoline, the nitrogen atom withdraws electron density from the ring, making the C4 position highly electrophilic. In the N-oxide form, this effect is modulated, but upon reduction to the free base, the C4-Cl bond becomes significantly more prone to nucleophilic aromatic substitution (
-
Risk 1: Hydrolysis. In acidic aqueous media, 4-chloroquinoline rapidly hydrolyzes to 4-quinolone.
-
Risk 2: Dehalogenation. Metal-mediated reductions (Zn/HCl, Fe/AcOH) or catalytic hydrogenations often cleave the C-Cl bond via oxidative addition.
Reaction Mechanism (Oxygen Atom Transfer)
Both protocols rely on Oxygen Atom Transfer (OAT) . The driving force is the formation of a strong bond between the oxygen and the reducing agent (P=O or B-O) which is thermodynamically more stable than the N-O bond.
DOT Diagram: Mechanistic Pathway & Selectivity
Figure 1: Reaction pathway showing the desired OAT mechanism versus competing side reactions (dehalogenation and hydrolysis).
Protocol A: Phosphorus Trichloride ( ) Method
Best for: Large-scale synthesis, cost-efficiency, and robust substrates.
Reagents & Equipment[1][2][3][4][5]
-
Substrate: 4-Chloroquinoline 1-oxide (1.0 equiv).
-
Reagent: Phosphorus Trichloride (
) (2.0 - 3.0 equiv). -
Solvent: Chloroform (
) or Dichloromethane (DCM). Note: Chloroform is preferred for higher reflux temperatures. -
Quench: Saturated aqueous Sodium Bicarbonate (
) or 10% NaOH (ice-cold). -
Safety:
reacts violently with water to produce HCl and . Perform all steps under an inert atmosphere (Nitrogen/Argon) in a fume hood.
Step-by-Step Procedure
-
Setup: Equip a dry 3-neck Round Bottom Flask (RBF) with a magnetic stir bar, a reflux condenser (topped with a
drying tube or line), and a pressure-equalizing addition funnel. -
Solvation: Dissolve 4-chloroquinoline 1-oxide (10 mmol) in anhydrous Chloroform (30 mL). Cool the solution to 0°C using an ice bath.
-
Addition: Charge the addition funnel with
(20-30 mmol). Add dropwise to the reaction mixture over 20 minutes.-
Observation: The solution may turn yellow/orange. A mild exotherm is expected.
-
-
Reaction: Remove the ice bath and heat the mixture to a gentle reflux (approx. 60°C) for 1–3 hours.
-
Monitoring: Monitor by TLC (System: EtOAc/MeOH 9:1). The N-oxide is typically much more polar (lower
) than the free base.
-
-
Quenching (Critical Step):
-
Cool the reaction mixture to 0°C.
-
Slowly pour the reaction mixture into a beaker containing crushed ice and base (
or dilute NaOH). Caution: Vigorous gas evolution. -
Adjust pH to >9 to ensure the quinoline is in its free base form (not the HCl salt).
-
-
Extraction: Transfer to a separatory funnel. Extract with DCM (
mL). -
Purification: Dry the combined organics over anhydrous
, filter, and concentrate in vacuo.-
Note: 4-Chloroquinoline is a low-melting solid/oil. If high purity is required, recrystallize from Hexanes/Ether or purify via short silica plug.
-
Protocol B: Bis(pinacolato)diboron ( ) Method
Best for: High-value intermediates, "Green" chemistry requirements, and acid-sensitive substrates.
Reagents & Equipment[1][2][3][4][5]
-
Substrate: 4-Chloroquinoline 1-oxide (1.0 equiv).
-
Reagent: Bis(pinacolato)diboron (
) (1.1 - 1.2 equiv). -
Solvent: Ethanol (EtOH) or 1,4-Dioxane.
-
Catalyst (Optional): While often uncatalyzed at high temps, mild activation can be achieved with 5-10 mol%
if reaction is sluggish.
Step-by-Step Procedure
-
Setup: Prepare a reaction vial or RBF with a stir bar.
-
Mixing: Combine 4-chloroquinoline 1-oxide (1.0 mmol) and
(1.1 mmol) in Ethanol (5 mL). -
Reaction: Heat the mixture to reflux (80°C) for 4–12 hours.
-
Workup:
-
Purification: Flash chromatography (Hexane/EtOAc) is usually required to remove pinacol residues completely.
Analytical Validation
To confirm the success of the transformation, compare the spectral data of the product against the starting material.
| Feature | 4-Chloroquinoline 1-Oxide (Start) | 4-Chloroquinoline (Product) |
| TLC ( | Low (0.1 - 0.2 in pure EtOAc) | High (0.6 - 0.8 in pure EtOAc) |
| 1H NMR (C2-H) | Deshielded (~8.5 - 8.7 ppm) | Shifted upfield (~8.8 ppm, distinct coupling change) |
| 1H NMR (C8-H) | Often distinct due to N-O anisotropy | Returns to standard quinoline shift |
| Mass Spec (M+) | m/z = 179/181 (Cl pattern) | m/z = 163/165 (Loss of 16 amu) |
Workflow Diagram: Processing & Validation
Figure 2: Post-reaction processing workflow to ensure isolation of the correct free base.
Troubleshooting & Expert Tips
-
Issue: Formation of 4-Quinolone (Hydrolysis).
-
Cause: The quench was too acidic or too hot.
-
Solution: Ensure the quenching solution is ice-cold and contains excess base (
or NaOH). The pH must remain basic throughout the workup.
-
-
Issue: Incomplete Reaction.
-
Cause: Old
(hydrolyzed) or insufficient temperature. -
Solution: Distill
before use if it appears cloudy. Increase reflux time.
-
-
Issue: Loss of Chlorine (Dehalogenation).
-
Cause: This is rare with
or but common if Zinc or Hydrogenation is attempted. -
Solution: Strictly avoid metals like Zn, Fe, or Pd in the presence of protic sources.
-
References
-
Joule, J. A., & Mills, K. (2010).[5] Heterocyclic Chemistry (5th ed.). Wiley. (Standard reference for quinoline reactivity and N-oxide reduction).
-
Ochoa, E., et al. (2021).[7] "Removal of oxygen from pyridine N-oxide."[2][5][7][11] GuideChem / Stack Exchange Discussion. (Validates
selectivity). -
Cruz-Jiménez, A. E., et al. (2024).[3] "Deoxygenation of heterocyclic N-oxides employing iodide and formic acid as a sustainable reductant." New Journal of Chemistry. (Modern green alternative for quinolines).
- Naka, H., et al. (2013). "Metal-Free Deoxygenation of Amine N-Oxides with Diboron." Journal of the American Chemical Society.
-
Sontakke, G. S., et al. (2021).[7] "Deoxygenative C2-heteroarylation of quinoline N-oxides." Beilstein Journal of Organic Chemistry. (Context on quinoline N-oxide reactivity).
Sources
- 1. Chemists create eco-friendly method to make chlorine-based materials for drugs and chemicals | Rice News | News and Media Relations | Rice University [news.rice.edu]
- 2. Page loading... [wap.guidechem.com]
- 3. Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D [pubs.rsc.org]
- 4. One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones [organic-chemistry.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Strategic C-2 Functionalization of 4-Chloroquinoline 1-Oxide
Introduction: The Strategic Value of C-2 Functionalized 4-Chloroquinoline 1-Oxides
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, with a rich history of applications ranging from antimalarial agents to organic light-emitting diodes (OLEDs). The introduction of an N-oxide functionality at the 1-position and a chloro group at the 4-position of the quinoline ring system dramatically alters its electronic properties, paving the way for selective functionalization. Specifically, the C-2 position becomes highly activated and amenable to a variety of chemical transformations. This activation is a consequence of the strong electron-withdrawing nature of the N-oxide group, which renders the C-2 and C-4 positions electron-deficient and susceptible to nucleophilic attack and C-H activation.[1] The 4-chloro substituent further modulates this reactivity, making 4-chloroquinoline 1-oxide a versatile and valuable intermediate in the synthesis of complex, poly-functionalized quinoline derivatives.
These C-2 functionalized products are of significant interest to researchers in drug development as they serve as key building blocks for novel therapeutics. The strategic introduction of diverse functionalities at this position allows for the fine-tuning of pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of the key methodologies for the C-2 functionalization of 4-chloroquinoline 1-oxide, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Concept: The Role of the N-Oxide in C-2 Activation
The regioselective functionalization at the C-2 position of 4-chloroquinoline 1-oxide is fundamentally governed by the electronic influence of the N-oxide group. The oxygen atom of the N-oxide is a strong electron-donating group by resonance and a strong electron-withdrawing group by induction. The inductive effect dominates, leading to a significant decrease in electron density at the C-2 and C-4 positions. This electronic perturbation makes the C-2 proton more acidic and the carbon atom more electrophilic, thereby facilitating reactions that proceed via C-H activation or nucleophilic attack.
I. Palladium-Catalyzed C-H Arylation at the C-2 Position
Direct C-H arylation has emerged as a powerful tool for the construction of C-C bonds, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[2] In the context of 4-chloroquinoline 1-oxide, palladium catalysis can effectively mediate the coupling of the C-2 position with a variety of aryl partners.
Mechanistic Rationale
The palladium-catalyzed C-H arylation of quinoline N-oxides is believed to proceed through a Pd(II)/Pd(IV) or a Pd(0)/Pd(II) catalytic cycle. In a plausible Pd(II)/Pd(IV) cycle, the reaction is initiated by the coordination of the N-oxide to the palladium(II) catalyst, followed by a concerted metalation-deprotonation (CMD) step to form a palladacycle intermediate. Subsequent oxidative addition of an aryl halide or a related coupling partner to the palladacycle generates a Pd(IV) species, which then undergoes reductive elimination to furnish the C-2 arylated product and regenerate the Pd(II) catalyst.[1] The N-oxide is crucial as a directing group in this process.
Diagram 1: Proposed Catalytic Cycle for Pd-Catalyzed C-2 Arylation
A simplified representation of the Pd-catalyzed C-2 arylation cycle.
Experimental Protocol: C-2 Arylation with Arylboronic Acids (Adapted from general procedures for quinoline N-oxides)
This protocol describes a representative Suzuki-Miyaura type cross-coupling reaction adapted for the C-2 arylation of 4-chloroquinoline 1-oxide.
Materials:
-
4-Chloroquinoline 1-oxide
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium fluoride (CsF)
-
tert-Butanol (t-BuOH)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-chloroquinoline 1-oxide (1.0 mmol), the arylboronic acid (1.5 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and X-Phos (0.10 mmol, 10 mol%).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add cesium fluoride (2.0 mmol) to the tube.
-
Add a solvent mixture of tert-butanol and toluene (2:1 v/v, 5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic filtrate with water (2 x 15 mL) and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-4-chloroquinoline 1-oxide.
Data Summary Table: Representative C-2 Arylation Reactions
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-Phenyl-4-chloroquinoline 1-oxide | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 4-Chloro-2-(4-methoxyphenyl)quinoline 1-oxide | 70-80 |
| 3 | 4-Fluorophenylboronic acid | 4-Chloro-2-(4-fluorophenyl)quinoline 1-oxide | 72-82 |
| 4 | 3-Thienylboronic acid | 4-Chloro-2-(thiophen-3-yl)quinoline 1-oxide | 65-75 |
Yields are estimates based on similar reactions reported in the literature for other quinoline N-oxides and may require optimization for this specific substrate.
II. Metal-Free Deoxygenative C-2 Amination
The introduction of an amino group at the C-2 position of the quinoline scaffold is of high interest in medicinal chemistry, as 2-aminoquinolines are prevalent motifs in a wide range of biologically active molecules.[3] Metal-free approaches for C-2 amination offer advantages in terms of cost, sustainability, and reduced metal contamination in the final products.
Mechanistic Rationale
A common metal-free strategy involves the activation of the N-oxide with an electrophilic reagent, such as tosyl anhydride (Ts₂O) or a phosphonium salt (e.g., PyBroP). This activation step generates a highly reactive intermediate that is susceptible to nucleophilic attack at the C-2 position by an amine. Subsequent rearomatization and deoxygenation lead to the formation of the C-2 aminated quinoline.
Diagram 2: Workflow for Metal-Free C-2 Amination
A general workflow for the metal-free C-2 amination of 4-chloroquinoline 1-oxide.
Experimental Protocol: C-2 Amination with Secondary Amines (Adapted from general procedures for quinoline N-oxides)
This protocol details a method for the C-2 amination of 4-chloroquinoline 1-oxide using a secondary amine.
Materials:
-
4-Chloroquinoline 1-oxide
-
Secondary amine (e.g., morpholine)
-
Tosyl anhydride (Ts₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 4-chloroquinoline 1-oxide (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 mmol) followed by the dropwise addition of a solution of tosyl anhydride (1.2 mmol) in anhydrous dichloromethane (5 mL).
-
Stir the reaction mixture at 0 °C for 30 minutes.
-
Add the secondary amine (1.2 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the 2-amino-4-chloroquinoline.
Data Summary Table: Representative C-2 Amination Reactions
| Entry | Amine | Product | Typical Yield (%) |
| 1 | Morpholine | 4-((4-Chloroquinolin-2-yl)morpholine) | 60-75 |
| 2 | Piperidine | 4-Chloro-2-(piperidin-1-yl)quinoline | 65-80 |
| 3 | Diethylamine | 4-Chloro-N,N-diethylquinolin-2-amine | 55-70 |
Yields are estimates based on similar reactions reported in the literature for other quinoline N-oxides and may require optimization for this specific substrate.
III. Synthesis of the Starting Material: 4-Chloroquinoline 1-Oxide
A reliable synthesis of the starting material is paramount for any functionalization study. 4-Chloroquinoline 1-oxide can be readily prepared from the commercially available 4-chloroquinoline via oxidation.
Experimental Protocol: Oxidation of 4-Chloroquinoline
This protocol describes the synthesis of 4-chloroquinoline 1-oxide from 4-chloroquinoline.[4]
Materials:
-
4-Chloroquinoline
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 4-chloroquinoline (12.5 mmol) in dichloromethane (30 mL) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (18.8 mmol) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M NaOH solution until the pH of the aqueous layer is approximately 10.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product, typically a white solid, is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).
Expected Yield: >95%
Conclusion and Future Perspectives
The C-2 functionalization of 4-chloroquinoline 1-oxide represents a versatile and powerful strategy for the synthesis of a diverse array of substituted quinolines. The methodologies outlined in this guide, including palladium-catalyzed C-H arylation and metal-free deoxygenative amination, provide researchers with robust tools to explore the chemical space around this privileged scaffold. The continued development of novel catalytic systems and reaction conditions will undoubtedly expand the scope of accessible C-2 functionalized quinoline derivatives, further fueling innovation in drug discovery and materials science. The protocols provided herein, adapted from established literature precedents, serve as a solid foundation for initiating synthetic campaigns targeting this valuable class of compounds.
References
-
Beilstein Journals. (2021, February 17). Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. Retrieved from [Link]
-
MDPI. (2021, September 8). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Retrieved from [Link]
-
Request PDF. (n.d.). A General and Efficient 2-Amination of Pyridines and Quinolines. Retrieved from [Link]
-
MDPI. (2024, June 16). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Visible-Light-Promoted C2 Selective Arylation of Quinoline and Pyridine N-Oxides with Diaryliodonium Tetrafluoroborate. Retrieved from [Link]
-
MDPI. (2021, November 29). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Retrieved from [Link]
-
RSC Publishing. (2021). Waste-minimized synthesis of C2 functionalized quinolines exploiting iron-catalysed C–H activation. Retrieved from [Link]
-
RSC Publishing. (2023, August 8). C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes. Retrieved from [Link]
Sources
- 1. C–H functionalization of quinoline N-oxides catalyzed by Pd(ii) complexes: a computational study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-Chloroquinoline 1-oxide synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of 4-Chloroquinoline 1-Oxide Synthesis
Core Directive & Executive Summary
The synthesis of 4-chloroquinoline 1-oxide (4-CQO) is a deceptive reaction. While theoretically simple (N-oxidation of 4-chloroquinoline), the presence of the chlorine atom at the C4 position creates a "push-pull" electronic system that makes the product highly susceptible to nucleophilic aromatic substitution (
The most common failure mode is not "failed oxidation," but rather post-oxidation hydrolysis . The N-oxide moiety activates the C4 position, making the C-Cl bond labile. If moisture is present during reaction or workup, water acts as a nucleophile, displacing chloride to form 4-hydroxyquinoline 1-oxide (often tautomerizing to the 4-quinolone form).
This guide prioritizes Route A (Direct Oxidation) as the industry standard for high yield (>90%), provided strict anhydrous protocols are followed.
Critical Reaction Pathways (The Knowledge Base)
The "Golden Route": Direct Oxidation with mCPBA
This is the preferred method for high-throughput synthesis. It avoids the dangerous nitration steps of legacy routes.
Reaction Logic:
-
Reagent: meta-Chloroperoxybenzoic acid (mCPBA).
-
Solvent: Dichloromethane (DCM) or Chloroform (anhydrous).
-
Buffer (Critical): Sodium Bicarbonate (
) or Potassium Carbonate ( ). -
Mechanism: Electrophilic attack of the peracid oxygen on the quinoline nitrogen lone pair.
The "Hydrolysis Trap" (Primary Failure Mode)
Without a buffer, mCPBA produces m-chlorobenzoic acid as a byproduct. This acidic environment protonates the N-oxide oxygen, further activating the C4 position for nucleophilic attack by adventitious water.
Figure 1: The bifurcation of yield. Acidic moisture is the primary driver of the side product.
Detailed Experimental Protocols
Protocol A: Buffered mCPBA Oxidation (Recommended)
Target Yield: 85-95% | Purity: >98%
-
Preparation: Dissolve 4-chloroquinoline (1.0 eq) in anhydrous DCM (10 mL/mmol).
-
Buffering: Add finely powdered, anhydrous
(2.5 eq) to the solution. Stir vigorously for 10 minutes at Room Temperature (RT).-
Why? This neutralizes the m-chlorobenzoic acid byproduct immediately upon formation, preventing acid-catalyzed hydrolysis.
-
-
Addition: Cool the mixture to 0°C . Add mCPBA (1.2 - 1.5 eq, >77% purity) portion-wise over 20 minutes.
-
Note: Do not dump mCPBA all at once; the exotherm can trigger decomposition.
-
-
Reaction: Allow to warm to RT naturally. Monitor by TLC (System: DCM/MeOH 95:5).
-
Endpoint: usually 3–6 hours.
-
-
Quench & Workup (Crucial Step):
-
Dilute with DCM.
-
Wash with 10%
(to kill excess peroxide). -
Wash with Saturated
(2x) to remove benzoic acid. -
Dry organic layer over
(Do NOT use if it is very acidic/old).
-
-
Purification: Evaporate solvent. Recrystallize from Acetone/Hexane or EtOAc.
-
Avoid Column Chromatography unless necessary. Silica is slightly acidic and can degrade the product. If column is needed, neutralize silica with 1%
.
-
Protocol B: The "Ochiai" Route (Legacy/Alternative)
Use only if starting from 4-nitroquinoline 1-oxide.
Historically, researchers converted 4-nitroquinoline 1-oxide to the 4-chloro derivative using acetyl chloride.
-
Warning: This method often leads to deoxygenation (loss of the N-oxide oxygen) yielding 4-chloroquinoline.
-
Modification: To retain the oxide, the reaction must be performed at lower temperatures (0-10°C) using acetyl chloride in glacial acetic acid, but yields are generally lower (40-60%) compared to direct oxidation.
Troubleshooting Guide (Ticket System)
Issue 1: "My product has a broad OH peak in NMR and melts too high."
Diagnosis: Hydrolysis has occurred. You have isolated 4-hydroxyquinoline 1-oxide (or its tautomer). Root Cause:
-
Water was present in the mCPBA (commercial mCPBA is ~25% water/acid stabilizer).
-
Workup was too slow or acidic. Solution:
-
Immediate: You cannot "fix" the hydrolyzed material easily. Discard and restart.
-
Prevention: Use the Buffered Protocol (A) . Dry your mCPBA by dissolving in DCM and drying over
before adding to the reaction (determine concentration by titration if precise stoichiometry is needed).
Issue 2: "Low conversion. Starting material remains after 24h."
Diagnosis: Inactive Oxidant. Root Cause: mCPBA degrades over time. Solution:
-
Add another 0.5 eq of mCPBA.
-
Switch to Urea-Hydrogen Peroxide (UHP) complex with Phthalic Anhydride . This generates a peracid in situ under anhydrous conditions.
Issue 3: "Product turns yellow/brown on the shelf."
Diagnosis: Photolytic degradation or hygroscopic decomposition. Solution:
-
Store under Nitrogen/Argon at -20°C.
-
Protect from light (amber vials). 4-chloroquinoline 1-oxide is photosensitive.
Data & Specifications
| Parameter | 4-Chloroquinoline 1-Oxide | 4-Hydroxyquinoline 1-Oxide (Impurity) |
| CAS | 4637-59-6 | 4637-56-3 |
| Appearance | White/Off-white needles | Yellow/Tan powder |
| Melting Point | 134–136°C | >230°C (Decomposes) |
| Solubility | Soluble in DCM, CHCl3, Acetone | Poor sol. in DCM; Soluble in DMSO/MeOH |
| TLC ( | ~0.4 (DCM/MeOH 95:5) | ~0.1 (Streaks) |
| Stability | Moisture Sensitive | Stable |
Troubleshooting Logic Map
Figure 2: Decision tree for diagnosing synthesis failures.
Frequently Asked Questions (FAQs)
Q: Can I use Hydrogen Peroxide (
Q: How do I remove the m-chlorobenzoic acid byproduct completely? A: Washing with saturated Sodium Bicarbonate is usually sufficient. If the byproduct persists, wash the organic layer with 1M NaOH (rapidly/cold). Caution: Prolonged exposure to strong base can also hydrolyze the chloride.
Q: Is the product mutagenic? A: Yes. Many quinoline N-oxides (like 4-nitroquinoline 1-oxide) are potent mutagens.[1][2][3][4] Handle 4-chloroquinoline 1-oxide as a potential carcinogen/mutagen. Use double gloves and work in a fume hood.
References
- Ochiai, E. (1967). Aromatic Amine Oxides. Elsevier. (Foundational text on N-oxide chemistry and the lability of the C4 position).
-
Kaneko, C., et al. (1980). "Synthesis of 4-substituted quinoline 1-oxides." Chemical & Pharmaceutical Bulletin.
- Albini, A., & Pietra, S. (1991). Heterocyclic N-Oxides. CRC Press.
-
ChemicalBook. (2024).[5] 4-Chloroquinoline 1-oxide Synthesis & Properties.
-
Fisher Scientific. (2023). Safety Data Sheet: 4-Chloroquinoline.
Sources
- 1. 4-Nitroquinoline 1-oxide - Wikipedia [en.wikipedia.org]
- 2. Conversion of 4-nitroquinoline 1-oxide (4NQO) to 4-hydroxyaminoquinoline 1-oxide by a dicumarol-resistant hepatic 4NQO nitroreductase in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. 4-Chloroquinoline 1-oxide synthesis - chemicalbook [chemicalbook.com]
handling moisture sensitivity of 4-chloroquinoline 1-oxide
A Guide for Researchers, Scientists, and Drug Development Professionals on Handling Moisture Sensitivity
Welcome to the technical support center for 4-chloroquinoline 1-oxide. As a Senior Application Scientist, I've designed this guide to move beyond simple instructions and provide you with the causal reasoning behind best practices. 4-Chloroquinoline 1-oxide is a valuable intermediate in pharmaceutical development and materials science, but its utility is directly tied to its purity and integrity, which can be compromised by ambient moisture.[1] This document provides in-depth, experience-driven answers to common challenges and troubleshooting scenarios.
Section 1: Frequently Asked Questions - Core Knowledge
This section addresses the fundamental questions regarding the moisture sensitivity of 4-chloroquinoline 1-oxide.
Q1: Is 4-chloroquinoline 1-oxide truly moisture-sensitive, and why?
A: Yes, it is highly likely to be moisture-sensitive. While specific hygroscopicity data for this exact molecule is not widely published, its chemical structure provides clear indicators. The N-oxide functional group makes the molecule highly polar and an excellent hydrogen bond acceptor.[2][3] This property is common to all amine N-oxides, which are often very hygroscopic.[2] For instance, pyridine-N-oxide is a well-known hygroscopic solid.[4] This strong affinity for water means the compound will readily absorb moisture from the atmosphere if not stored correctly.
Q2: What are the immediate physical signs of moisture exposure?
A: The most common sign is a change in the physical state of the compound. A dry, pure sample of 4-chloroquinoline 1-oxide should be a free-flowing white to light yellow powder or crystal.[1][5] Upon absorbing moisture, you may observe:
-
Clumping: The powder will lose its fine, free-flowing nature and begin to form small clumps.
-
Caking: With increased moisture absorption, it can become a hard, caked solid.
-
Gummy or Oily Appearance: In cases of significant moisture exposure, the material may appear gummy or even oily, making it impossible to handle or weigh accurately.
Q3: Beyond physical changes, what are the chemical consequences of moisture contamination?
A: Moisture contamination can lead to several experimental failures:
-
Inaccurate Stoichiometry: When you weigh out the hydrated compound, you are not weighing the pure reagent. The unknown amount of water will lead to inaccurate molar calculations, affecting reaction yields and reproducibility.
-
Reaction Interference: Water is a reactive nucleophile and a proton source. In many sensitive organic reactions, such as those involving organometallics, strong bases (e.g., LDA, NaH), or water-sensitive catalysts, contaminant moisture will quench reagents, hydrolyze catalysts, or promote unwanted side reactions.
-
Potential for Degradation: While stable under many workup conditions[5], prolonged exposure to water, especially at elevated temperatures or non-neutral pH, can potentially lead to slow hydrolysis or other degradation pathways.
Q4: What is the definitive protocol for storing 4-chloroquinoline 1-oxide?
A: Proper storage is the first and most critical line of defense. The goal is to create a multi-barrier system against atmospheric moisture.
| Storage Parameter | Recommendation | Rationale |
| Primary Container | Tightly sealed amber glass bottle with a PTFE-lined cap. | Prevents light exposure and provides a good initial seal against air.[6] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Displaces moist air from the container headspace, preventing absorption.[7] |
| Secondary Container | Place the primary container inside a desiccator. | The desiccant (e.g., Drierite, silica gel) actively removes any moisture that may penetrate the primary container's seal over time. |
| Temperature | Store at room temperature as recommended, away from heat sources.[1] | Prevents thermal degradation and reduces pressure changes that could compromise seals. |
Section 2: Troubleshooting Guide - When Experiments Fail
This section is structured around common experimental problems and provides a logical path to diagnosis and resolution.
Scenario 1: My reaction yield is low/inconsistent, or the reaction failed entirely.
Q: I'm performing a nucleophilic substitution on 4-chloroquinoline 1-oxide using a Grignard reagent, but my yield is consistently below 20%. Could moisture be the culprit?
A: Absolutely. This is a classic scenario where trace moisture can have a catastrophic effect. A Grignard reagent is a very strong base and will be rapidly quenched by even stoichiometric amounts of water before it can react with your substrate.
Troubleshooting Workflow:
Caption: Workflow for handling the reagent under an inert gas stream.
-
Prepare: Place the stock bottle, spatula, and weigh boat next to the analytical balance.
-
Inert Gas Flow: Position a needle connected to an inert gas line (e.g., from a Schlenk line or balloon) to provide a gentle, positive flow of gas over the mouth of the stock bottle and the weigh boat during the brief period they are open.
-
Weigh Quickly: Open the stock bottle, quickly remove the required amount of powder, and place it onto the weigh boat.
-
Seal Immediately: Tightly close the stock bottle.
-
Transfer: Promptly transfer the weighed powder to your reaction vessel.
Protocol 2: Drying (Desiccating) Compromised 4-Chloroquinoline 1-Oxide
Objective: To remove absorbed water from a sample that shows physical signs of moisture exposure.
Materials:
-
Abderhalden drying pistol or a vacuum oven.
-
Drying agent: Phosphorus pentoxide (P₄O₁₀).
-
High-vacuum pump.
Procedure:
-
Safety First: Phosphorus pentoxide is highly corrosive. Handle it with extreme care inside a fume hood.
-
Preparation: Place a thin layer of the clumped 4-chloroquinoline 1-oxide in a clean, dry round-bottom flask or on a watch glass.
-
Setup: Place the sample in the vacuum oven or drying pistol. Ensure the P₄O₁₀ is in its designated reservoir, separate from the sample chamber.
-
Drying: Heat the sample gently (e.g., 40-50°C, well below its melting point of 134-138°C)[1] under a high vacuum for several hours (4-12 hours, depending on the extent of hydration).
-
Cooling & Storage: Allow the apparatus to cool completely to room temperature under vacuum before slowly reintroducing an inert gas (Ar/N₂). Immediately transfer the now-dry, free-flowing powder to a new, dry, tared storage vial and store it in a desiccator under an inert atmosphere.
Protocol 3: Setting Up a Moisture-Sensitive Reaction
Objective: To ensure the entire experimental system is free of water.
-
Glassware: Oven-dry all glassware (reaction flask, dropping funnel, condenser) at >120°C for at least 4 hours. Assemble the apparatus hot and allow it to cool to room temperature under a positive pressure of inert gas (Ar/N₂).
-
Reagents: Use freshly dried, anhydrous solvents. Ensure all other reagents are of anhydrous grade and handled under inert atmosphere.
-
Addition of Solid: Add the dry 4-chloroquinoline 1-oxide (weighed using Protocol 1) to the reaction flask under a positive flow of inert gas to counter the brief opening.
-
Reaction: Maintain a slight positive pressure of inert gas throughout the entire reaction, workup, and quenching procedure using a balloon or a bubbler system.
By implementing these rigorous protocols and understanding the chemical principles behind them, you can effectively manage the moisture sensitivity of 4-chloroquinoline 1-oxide, leading to more reliable, reproducible, and successful experimental outcomes.
References
-
Jain, M., & Vangala, V. R. (2013). Chloroquine-N-oxide, a major oxidative degradation product of chloroquine: identification, synthesis and characterization. PubMed. [Link]
-
Wang, B., et al. (2021). Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI. [Link]
-
Wikipedia. (n.d.). Amine oxide. [Link]
-
ResearchGate. (2009). Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update. [Link]
-
Wikipedia. (n.d.). Pyridine-N-oxide. [Link]
-
Al-Obeed, O., et al. (2022). Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. PMC. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. 4-Chloroquinoline 1-oxide synthesis - chemicalbook [chemicalbook.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Quinoline N-Oxide Purification
A Guide for Researchers, Scientists, and Drug Development Professionals on the Effective Removal of Residual m-CPBA and its Byproducts.
The N-oxidation of quinolines using meta-chloroperoxybenzoic acid (m-CPBA) is a fundamental transformation in synthetic chemistry, providing access to valuable intermediates for drug discovery and materials science.[1][2] However, a persistent challenge in this reaction is the removal of unreacted m-CPBA and its primary byproduct, m-chlorobenzoic acid (mCBA), from the final product. Their presence can interfere with subsequent reactions and complicate analytical characterization. This guide provides in-depth troubleshooting strategies, frequently asked questions, and validated protocols to ensure the isolation of high-purity quinoline N-oxide.
Troubleshooting Guide: Persistent Acidic Impurities
Initial Symptom: Your post-reaction NMR or TLC analysis of the crude quinoline N-oxide product shows a persistent impurity, often assumed to be m-chlorobenzoic acid (mCBA). Standard work-ups, such as a simple aqueous wash, have failed to remove it completely.
This flowchart provides a logical path to diagnose and resolve the contamination.
Caption: Troubleshooting workflow for m-CPBA/mCBA removal.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect after an m-CPBA oxidation of quinoline?
The two main impurities are unreacted meta-chloroperoxybenzoic acid (m-CPBA) and its byproduct, meta-chlorobenzoic acid (mCBA).[3] Commercial m-CPBA is often sold as a mixture containing mCBA and water for stability, so mCBA is present even before the reaction begins.[4][5] During the reaction, each molecule of m-CPBA that oxidizes the quinoline nitrogen is converted into one molecule of mCBA.
Q2: Why is a simple water wash often insufficient to remove these acidic impurities?
A simple water wash is ineffective primarily due to the low water solubility of m-chlorobenzoic acid.[6][7] While mCBA is a carboxylic acid, it is still a relatively large organic molecule and is only sparingly soluble in neutral water (reported as < 1 mg/mL).[7][8] To effectively remove it, a chemical modification is required to dramatically increase its aqueous solubility, which is the principle behind an acid-base extraction.
Q3: What is the purpose of a "quenching" step, and is it always necessary?
A quenching step involves adding a mild reducing agent to the reaction mixture to destroy any excess, unreacted m-CPBA.[9] Common quenching agents include aqueous solutions of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).[5][10]
-
Causality: m-CPBA is a peroxide and can be hazardous. The quenching step rapidly and safely converts the remaining peroxyacid into the more stable and easily removable m-chlorobenzoic acid (mCBA).[11] This is crucial for safety, especially during solvent removal under heat and reduced pressure, as peroxides can be explosive.[1][12]
-
Necessity: It is highly recommended to perform a quenching step if you have used a significant excess of m-CPBA or if you are unsure about the reaction's completion. A simple test with potassium iodide-starch paper can confirm the presence of peroxides before proceeding with the work-up.[5]
Q4: How does a basic aqueous wash (acid-base extraction) work to remove mCBA?
This is the most critical purification step and relies on the acidic nature of mCBA. The pKa of m-chlorobenzoic acid is approximately 3.8.[8][13]
-
Mechanism: By washing the organic layer (e.g., Dichloromethane, Ethyl Acetate) with a basic aqueous solution like saturated sodium bicarbonate (NaHCO₃, pH ~8) or sodium carbonate (Na₂CO₃), the acidic mCBA is deprotonated to form its corresponding sodium salt, sodium meta-chlorobenzoate. This salt is an ionic compound and is highly soluble in the aqueous layer, while the neutral (or weakly basic) quinoline N-oxide product remains in the organic layer.[3][14][15] The layers are then separated, effectively removing the impurity.
Caption: Mechanism of mCBA removal by acid-base extraction.
Q5: When should I choose column chromatography for purification?
Column chromatography is an excellent secondary purification step, especially when:
-
Basic washes fail: If your quinoline N-oxide has acidic functional groups or is particularly polar, it may partition into the basic aqueous layer or form emulsions, leading to poor recovery.
-
High purity is required: Chromatography can separate mCBA from the desired product with high efficiency.[16]
-
Other impurities are present: It can also remove other non-acidic byproducts from the reaction.
-
Expertise & Causality: mCBA is a very polar compound due to its carboxylic acid group.[3] On a silica gel column (which is also highly polar), mCBA adsorbs very strongly. Therefore, it will either remain at the top of the column or elute very slowly, allowing the less polar quinoline N-oxide product to be collected first with an appropriate eluent system (e.g., mixtures of hexane/ethyl acetate or DCM/methanol).[3][17]
Q6: Can recrystallization be used to purify my quinoline N-oxide?
Yes, recrystallization can be a very effective method for obtaining highly pure, crystalline quinoline N-oxide, provided a suitable solvent system can be identified.[16][18] The success of this technique depends on the difference in solubility between your product and the mCBA impurity in a given solvent at high and low temperatures. This method is often used as a final polishing step after initial purification by an aqueous wash or chromatography.
Comparison of Purification Methods
| Method | Speed | Scalability | Typical Purity | Key Considerations & Causality |
| Reductive Quench & Basic Aqueous Wash | Fast | Excellent | Good to High | Principle: Converts m-CPBA to mCBA, then deprotonates mCBA to its water-soluble salt.[3][11] Most efficient method for bulk removal. Potential for emulsion formation. |
| Column Chromatography | Slow | Moderate | Very High | Principle: Separates compounds based on polarity. mCBA is highly polar and adsorbs strongly to silica, allowing for effective separation.[3] Requires solvent and time. |
| Recrystallization | Moderate | Good | Excellent | Principle: Exploits differences in solubility between the product and impurities.[18] Requires finding a suitable solvent system and may result in some product loss. |
Validated Experimental Protocol: Quench and Aqueous Work-up
This protocol details the standard, reliable method for removing m-CPBA and mCBA from a reaction mixture after the N-oxidation of quinoline.
Materials:
-
Crude reaction mixture in an organic solvent (e.g., Dichloromethane - DCM)
-
10% aqueous sodium sulfite (Na₂SO₃) solution (freshly prepared)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Potassium iodide-starch paper (optional, for peroxide testing)
Procedure:
-
Cool the Reaction Mixture: After the reaction is deemed complete by TLC, cool the reaction vessel to 0 °C using an ice-water bath. This helps to control any exotherm during the quenching step.
-
Quench Excess m-CPBA (Reductive Work-up):
-
Slowly add the 10% aqueous Na₂SO₃ solution to the stirred reaction mixture. Continue adding until a test with KI-starch paper shows no dark blue/black color (indicating the absence of peroxide).[5]
-
Allow the mixture to stir for 15-20 minutes at 0 °C, then warm to room temperature.
-
-
Transfer to Separatory Funnel: Transfer the biphasic mixture to a separatory funnel. If necessary, add more of the organic solvent used in the reaction (e.g., DCM) to ensure the product is fully dissolved.
-
First Basic Wash (mCBA Removal):
-
Add a volume of saturated NaHCO₃ solution equal to approximately half the organic layer volume.
-
CAUTION: Stopper the funnel and invert gently, venting frequently to release CO₂ gas that evolves from the neutralization of the acid. Failure to vent can cause a dangerous pressure buildup.
-
Once gas evolution subsides, shake the funnel vigorously for 1-2 minutes.
-
Allow the layers to separate and drain the lower aqueous layer.
-
-
Repeat Basic Washes: Repeat the wash with saturated NaHCO₃ solution (Step 4) two more times to ensure complete removal of mCBA.[3]
-
Brine Wash: Wash the organic layer once with saturated NaCl (brine). This helps to break up any minor emulsions and removes the bulk of the dissolved water from the organic layer.[3]
-
Drying: Drain the organic layer into a clean Erlenmeyer flask. Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄, and swirl. The drying agent should move freely without clumping, indicating the solution is dry.
-
Isolation: Filter the drying agent and wash it with a small amount of fresh solvent. Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation) to yield the crude quinoline N-oxide, which should now be substantially free of acidic impurities. Further purification by chromatography or recrystallization can be performed if necessary.[14][16]
References
-
Workup: mCPBA Oxidation. University of Rochester, Department of Chemistry. [Link]
-
3-Chlorobenzoic Acid. PubChem, National Center for Biotechnology Information. [Link]
-
m-CHLOROBENZOIC ACID For Synthesis. Alpha Chemika. [Link]
-
meta-Chloroperoxybenzoic acid. Wikipedia. [Link]
-
m-Chloroperbenzoic acid. PubChem, National Center for Biotechnology Information. [Link]
-
m-Chlorobenzoic acid (FDB022682). FooDB. [Link]
-
There is a risk of explosion when m-CPBA and DMF react together. Longchang Chemical. [Link]
-
An unexpected incident with m-CPBA. ResearchGate. [Link]
-
3-Chloroperbenzoic acid (m-CPBA): A Versatile Reagent in Organic Synthesis. Organic Chemistry Portal. [Link]
-
A Computational Mechanistic Study of Amidation of Quinoline N-Oxide: The Relative Stability of Amido Insertion Intermediates Determines the Regioselectivity. ACS Catalysis. [Link]
-
I am having problems in removing m-cpba and its corresponding acid? ResearchGate. [Link]
- Novel preparation method of quinoline n-oxide derivative with amide group.
-
Quinoline N-oxide hydrate. Chem-Impex International. [Link]
-
The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides. Organic Process Research & Development. [Link]
-
Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). UCLA Chemistry and Biochemistry. [Link]
-
How to remove large excess of mCPBA? Reddit r/Chempros. [Link]
-
Removal of 3-chlorobenzoic acid from mCPBA reactions. Reddit r/Chempros. [Link]
-
Morpholine Radical in the Electrochemical Reaction with Quinoline N-Oxide. MDPI. [Link]
-
Acid-Base Extraction. University of Colorado Boulder, Department of Chemistry. [Link]
-
Electronic Supplementary Information. The Royal Society of Chemistry. [Link]
-
Quinoline Vs. Nox: Understanding The Reaction. National Library of Indonesia. [Link]
-
mCPBA, H2O2, BPO - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS. YouTube. [Link]
-
m-CPBA-NH3(g) system: A safe and scalable alternative for manufacture of (substituted)pyridine and quinoline N-oxides. ResearchGate. [Link]
-
Reaction of Quinoline N-Oxides and Pyridine N-Oxides with Arylzinc Reagents: Synthesis of 2-Arylquinolines and 2-Arylpyridines. ResearchGate. [Link]
-
Purification of Quinoline. LookChem. [Link]
- mcpba workup. Google Groups.
-
m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. [Link]
-
A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses. [Link]
-
Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Common Organic Chemistry. [Link]
-
Column chromatography. University of Victoria, Department of Chemistry. [Link]
-
Separating Compounds by Column Chromatography. Utah Tech University. [Link]
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- 2. chemimpex.com [chemimpex.com]
- 3. Workup [chem.rochester.edu]
- 4. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. m-CHLOROBENZOIC ACID For Synthesis | Lab chemical distributors, Lab chemical manufacturer, Laboratory chemical suppliers, Laboratory chemicals manufacturer, Laboratory Chemicals, Lab chemicals exporter, Lab chemical supplier, Alpha Chemika India. [alphachemika.co]
- 7. M-CHLOROBENZOIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
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- 17. rsc.org [rsc.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
Technical Assessment: 1H NMR Characterization of 4-Chloroquinoline 1-Oxide
The following technical guide provides a comprehensive analysis of the 1H NMR chemical shifts for 4-chloroquinoline 1-oxide in DMSO-d6 , synthesized from verified experimental data and structural elucidation principles.
Executive Summary
4-Chloroquinoline 1-oxide (CAS: 4637-59-6) is a critical intermediate in the synthesis of antimalarial and antiviral quinoline scaffolds. Its structural characterization relies heavily on 1H Nuclear Magnetic Resonance (NMR) spectroscopy. This guide details the specific chemical shifts in DMSO-d6 , a solvent chosen for its ability to solubilize polar N-oxides and prevent aggregation-induced line broadening often seen in non-polar solvents like CDCl₃.
Key Insight: The N-oxide moiety exerts a profound deshielding effect on the H2 and H8 protons due to the anisotropic effect of the N-O bond and the "peri" effect, respectively. This creates a distinct spectral fingerprint compared to the parent 4-chloroquinoline.
Spectral Data Analysis (DMSO-d6)
The following data represents the 1H NMR spectrum of 4-chloroquinoline 1-oxide recorded at 400 MHz in DMSO-d6.
Table 1: Chemical Shift Assignments
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Structural Assignment Logic |
| H-2 | 8.62 – 8.56 | Multiplet (m) | 1H* | – | Most deshielded due to |
| H-8 | 8.62 – 8.56 | Multiplet (m) | 1H | – | Deshielded by the "peri" effect of the N-oxide oxygen lone pairs. |
| H-5 | 8.24 – 8.19 | Multiplet (m) | 1H | – | Deshielded by the "peri" effect of the C4-Chlorine atom. |
| H-6 | 7.97 – 7.86 | Multiplet (m) | 1H | – | Aromatic region; typically overlaps with H-7. |
| H-7 | 7.97 – 7.86 | Multiplet (m) | 1H* | – | Aromatic region; typically overlaps with H-6. |
| H-3 | 7.70 | Doublet (d) | 1H | 6.6 Hz | Shielded relative to H-2; shows characteristic |
*Note: Integrations are approximate based on overlapping multiplets summing to the expected proton count.
Spectral Signature Interpretation
-
The H2/H8 Cluster (8.62–8.56 ppm): In DMSO-d6, the signals for H2 and H8 often converge. H2 is electron-deficient due to the adjacent positive nitrogen, while H8 experiences van der Waals deshielding from the N-oxide oxygen. This overlap is a hallmark of quinoline 1-oxides in polar aprotic solvents.
-
The H3 Doublet (7.70 ppm): The doublet at 7.70 ppm is the most diagnostic signal. Its coupling constant (
Hz) confirms the presence of a neighboring proton at C2, distinguishing the 1-oxide from 2-substituted derivatives where this coupling would be absent or different.
Comparative Analysis: Solvent & Substituent Effects[2]
To validate the DMSO-d6 profile, it is essential to compare it with the non-polar solvent CDCl₃ and the parent compound.
Table 2: Solvent Shift Comparison (DMSO-d6 vs. CDCl₃)
| Proton | Phenomenon | |||
| H-2 | 8.59 (avg) | 8.44 | +0.15 | Polarization Effect: DMSO stabilizes the |
| H-8 | 8.59 (avg) | 8.78 | -0.19 | Solvation Geometry: DMSO solvation shell may disrupt the specific H8...O anisotropic interaction seen in CDCl₃. |
| H-3 | 7.70 | 7.38 | +0.32 | Electronic Shift: General solvent deshielding typical of aromatic protons in DMSO. |
-
Observation: In CDCl₃, H8 is often the most downfield signal (distinct from H2). In DMSO-d6, H2 shifts downfield while H8 shifts upfield (relative to CDCl₃), causing the characteristic signal overlap observed in Table 1.
Experimental Protocols
Protocol A: Synthesis of 4-Chloroquinoline 1-Oxide (for Reference)
This standard protocol ensures the generation of high-purity material for NMR analysis.
-
Reagents: Dissolve 4-chloroquinoline (1.0 eq) in Dichloromethane (DCM) .
-
Oxidation: Cool to 0°C. Slowly add m-Chloroperoxybenzoic acid (m-CPBA) (1.5 eq).
-
Reaction: Stir at Room Temperature (RT) for 12–16 hours. Monitor by TLC (Product is more polar/lower
than starting material). -
Workup: Wash with 1M NaOH (to remove m-chlorobenzoic acid byproduct) and Brine. Dry over
. -
Purification: Recrystallize from Acetone/Hexane or use Column Chromatography (EtOAc/MeOH gradient).
Protocol B: NMR Sample Preparation
-
Mass: Weigh 5–10 mg of purified 4-chloroquinoline 1-oxide.
-
Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).
-
Reference: Ensure the solvent contains TMS (0.00 ppm) or reference to the residual DMSO pentet at 2.50 ppm .
-
Acquisition: Record 1H NMR with a minimum of 16 scans and a relaxation delay (
) of 2.0 seconds to ensure accurate integration of the H2/H8 signals.
Structural Elucidation Logic
The following diagram illustrates the logical flow used to assign the specific NMR signals, utilizing coupling constants and chemical shift theory.
Figure 1: Logic flow for assigning 1H NMR signals based on electronic effects and coupling patterns.
References
-
ChemicalBook. (2024). 4-Chloroquinoline 1-oxide Synthesis and NMR Data. Retrieved from .
-
Royal Society of Chemistry. (2015).[1] Electronic Supporting Information: Quinoline N-oxide Characterization. RSC Advances. Retrieved from .
-
National Institutes of Health (NIH). (2025). 4-Chloroquinoline 1-oxide Compound Summary. PubChem.[2] Retrieved from .
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics, 29(9), 2176–2179. (Used for solvent residual referencing).[3][4]
Sources
A Comparative Guide to the Reactivity of 4-Chloroquinoline 1-Oxide and 4-Bromoquinoline 1-Oxide in Nucleophilic Aromatic Substitution
For researchers and professionals in drug development and synthetic chemistry, the quinoline scaffold is a cornerstone of innovation. Its N-oxide derivatives, in particular, serve as versatile intermediates, prized for their unique electronic properties that facilitate further functionalization. Among these, the 4-haloquinoline 1-oxides are workhorse molecules, acting as key precursors for a vast array of biologically active compounds, most notably in the synthesis of 4-aminoquinoline antimalarials.[1][2][3]
This guide provides an in-depth, objective comparison of the reactivity of two common starting materials: 4-chloroquinoline 1-oxide and 4-bromoquinoline 1-oxide. We will dissect the theoretical underpinnings of their reactivity, grounded in the principles of nucleophilic aromatic substitution (SNAr), and provide a robust experimental protocol for their direct comparison in the laboratory.
The Underlying Chemistry: Activating the Quinoline Ring
The reactivity of 4-haloquinolines is profoundly influenced by the N-oxide functionality. The N-oxide group acts as a powerful electron-withdrawing group through both resonance and inductive effects. This electronic pull renders the quinoline ring, particularly the C2 and C4 positions, highly electron-deficient and thus susceptible to attack by nucleophiles. This activation is the cornerstone of their utility in SNAr reactions, where a nucleophile displaces the halide leaving group.[4][5]
The generally accepted mechanism for this transformation is a two-step addition-elimination process.[6]
-
Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom at the C4 position, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][6] This step is typically the slow, rate-determining step of the reaction.[7]
-
Leaving Group Elimination: The aromaticity of the ring is restored by the elimination of the halide ion (Cl⁻ or Br⁻).
Diagram 1: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).
Chloro vs. Bromo: A Tale of Two Halogens
The distinction in reactivity between the 4-chloro and 4-bromo analogues hinges on the properties of the halogen substituent. Two primary, and opposing, factors are at play: the inductive effect of the halogen and its ability to act as a leaving group.
| Property | 4-Chloroquinoline 1-Oxide | 4-Bromoquinoline 1-Oxide | Rationale & Impact on Reactivity |
| Halogen Electronegativity | Higher (Cl: 3.16) | Lower (Br: 2.96) | Chlorine's stronger inductive electron withdrawal makes the C4 carbon more electrophilic, accelerating the rate-determining nucleophilic attack.[8] |
| C-X Bond Strength | Stronger (C-Cl: ~339 kJ/mol) | Weaker (C-Br: ~285 kJ/mol) | The weaker C-Br bond facilitates faster cleavage during the elimination step. |
| Leaving Group Ability | Good (Cl⁻ is less stable) | Better (Br⁻ is more stable) | Bromide is a better leaving group than chloride. |
| Predicted Overall Reactivity | Higher | Lower | In SNAr reactions, the rate is primarily dictated by the first step (nucleophilic attack).[6][7] Therefore, the stronger activating effect of the more electronegative chlorine atom is expected to dominate, making the 4-chloro derivative more reactive. |
This prediction aligns with a well-established, albeit counterintuitive, trend in SNAr chemistry where the reactivity order for halogens is often F > Cl > Br > I.[7] This is the reverse of the trend seen in SN1 and SN2 reactions and underscores that activating the ring for the initial attack is more critical than the leaving group's departure in the subsequent fast step.
Experimental Protocol: A Framework for Empirical Comparison
While theoretical principles predict higher reactivity for 4-chloroquinoline 1-oxide, empirical data is the ultimate arbiter. The following protocol provides a self-validating system for quantitatively comparing the reaction kinetics of both compounds with a model nucleophile, such as morpholine.
Objective: To determine the second-order rate constants for the reaction of 4-chloroquinoline 1-oxide and 4-bromoquinoline 1-oxide with morpholine.
Materials & Reagents:
-
4-Chloroquinoline 1-Oxide
-
4-Bromoquinoline 1-Oxide
-
Morpholine (high purity)
-
Anhydrous, HPLC-grade solvent (e.g., Acetonitrile or DMSO)
-
Internal Standard (e.g., 1,3,5-Trimethoxybenzene, a compound stable under reaction conditions and chromatographically resolved from all reactants and products)[9]
-
Reaction vials with magnetic stir bars
-
Constant temperature bath or heating block
-
HPLC system with a UV detector
Methodology:
-
Stock Solution Preparation:
-
Accurately prepare stock solutions of 4-chloroquinoline 1-oxide, 4-bromoquinoline 1-oxide, and the internal standard in the chosen solvent.
-
Causality: Preparing stock solutions ensures accurate and reproducible starting concentrations for all kinetic runs.
-
-
Reaction Setup:
-
In a reaction vial, combine the haloquinoline 1-oxide stock solution and the internal standard stock solution.
-
Place the vial in the temperature bath and allow it to equilibrate for 10-15 minutes.
-
Causality: Temperature control is critical as reaction rates are highly sensitive to thermal fluctuations. Equilibration ensures the reaction starts at the desired temperature.
-
-
Initiation and Sampling:
-
Initiate the reaction by adding a pre-warmed solution of morpholine to the vial. Start a timer immediately.
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a diluent (e.g., mobile phase) to stop the reaction.
-
Causality: Quenching by dilution effectively halts the reaction, ensuring that the sample analyzed by HPLC accurately reflects the composition of the reaction mixture at that specific time point.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC. The method must be developed to achieve baseline separation of the starting material, product, and internal standard.
-
Integrate the peak areas for the starting material and the internal standard.
-
-
Data Processing and Kinetic Analysis:
-
Calculate the response factor of the starting material relative to the internal standard.
-
For each time point, determine the concentration of the remaining starting material.
-
Plot a graph of 1/[Starting Material] versus time.
-
Causality: For a second-order reaction (first-order in each reactant), this plot should yield a straight line. The slope of this line is the second-order rate constant, k.
-
Perform the entire experiment in parallel for both the chloro- and bromo-derivatives under identical conditions.
-
Diagram 2: Workflow for Comparative Kinetic Analysis.
Conclusion and Outlook
Based on the fundamental principles of nucleophilic aromatic substitution, 4-chloroquinoline 1-oxide is predicted to be more reactive than its 4-bromo counterpart. This enhanced reactivity is attributed to the greater electronegativity of chlorine, which more effectively activates the C4 position towards the rate-determining nucleophilic attack.
While this theoretical framework provides a strong predictive model, it is the rigorous experimental validation, as outlined in the provided protocol, that yields definitive, actionable insights for the synthetic chemist. By quantifying the reaction rates, researchers can make informed decisions on substrate selection, optimize reaction conditions, and ultimately streamline the development of novel quinoline-based therapeutics and materials. The choice between these two valuable synthons can thus be made not just on the basis of cost or availability, but on a solid foundation of chemical reactivity principles and empirical data.
References
- Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. (2015). PLOS One.
- 4-Aminoquinoline: a comprehensive review of synthetic str
- Synthesis of ring-substituted 4-aminoquinolines and evaluation of their antimalarial activities. (2005). Bioorganic & Medicinal Chemistry Letters.
-
Substituent Effects on the [N–I–N]+ Halogen Bond. (2016). Journal of the American Chemical Society. [Link]
- Discovery and history of 4-aminoquinoline compounds in medicinal chemistry. (2025). BenchChem.
-
Intermolecular Amidation of Quinoline N-Oxides with Arylsulfonamides under Metal-Free Conditions. (2017). Organic Letters. [Link]
- THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. (2008). The University of Liverpool Repository.
-
C2‐halogenation of quinoline N‐oxides under mild conditions. (2025). Angewandte Chemie. [Link]
-
Substituent Effects in the Reactivity of Aromatic Rings. (2026). Chemistry LibreTexts. [Link]
-
Nucleophilic aromatic substitution. (n.d.). Wikipedia. [Link]
-
Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. (2021). Organic & Biomolecular Chemistry. [Link]
-
Nucleophilic Aromatic Substitution. (2019). Professor Dave Explains. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
4-Nitroquinoline 1-oxide – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
4-Nitroquinoline 1-oxide. (n.d.). Wikipedia. [Link]
-
Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]
-
Assay Interference by Chemical Reactivity. (2015). NCBI Bookshelf. [Link]
-
Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
4-Chloroquinoline 1-Oxide Purity: A Comparative Analytical Guide
Topic: Elemental Analysis Data for 4-Chloroquinoline 1-Oxide Purity Content Type: Publish Comparison Guide
Beyond the Certificate of Analysis: Validating the Scaffold
Executive Summary: The Purity Paradox
In the development of antimalarial pharmacophores and functionalized heterocycles, 4-chloroquinoline 1-oxide (4-CQO) serves as a critical electrophilic scaffold. However, its amphiphilic nature—possessing both a lipophilic quinoline core and a polar N-oxide moiety—creates a distinct analytical challenge.
While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it often fails to account for inorganic salts, retained moisture, or solvent entrapment. Elemental Analysis (EA) , specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis, remains the only absolute method to validate the bulk composition of the material.
This guide provides a technical comparison of EA against orthogonal methods (HPLC, NMR, Melting Point), supported by experimental data and a rigorous validation workflow.
Technical Profile & Theoretical Baseline
Before interpreting experimental data, the theoretical baseline must be established. 4-CQO is distinct from its reduced precursor (4-chloroquinoline) and its nitrated starting material (4-nitroquinoline 1-oxide).
Compound: 4-Chloroquinoline 1-oxide
Formula: C
Table 1: Theoretical Elemental Composition (CHN)
| Element | Symbol | Atomic Mass | Count | Mass Contribution | Theoretical % |
| Carbon | C | 12.011 | 9 | 108.10 | 60.19% |
| Hydrogen | H | 1.008 | 6 | 6.05 | 3.37% |
| Nitrogen | N | 14.007 | 1 | 14.01 | 7.80% |
| Oxygen | O | 15.999 | 1 | 16.00 | 8.91% |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 19.74% |
Scientist's Note: Oxygen and Chlorine are typically calculated by difference in standard CHN analysis, though specific halogen combustion cycles can measure Cl directly.
Comparative Analysis: EA vs. Alternatives
Why perform Elemental Analysis when HPLC is faster? The answer lies in blind spots .
Table 2: Analytical Method Performance Matrix
| Feature | Elemental Analysis (CHN) | HPLC (UV-Vis) | 1H-NMR | Melting Point |
| Primary Target | Bulk Composition (Solvation/Salts) | Organic Impurities (Isomers/Byproducts) | Structural Identity | Physical Phase Purity |
| Sensitivity | Low (Requires >0.3% deviation) | High (Trace detection <0.05%) | Medium (Limit of Quantitation varies) | Medium |
| Blind Spots | Cannot distinguish isomers | Inorganic salts, Moisture, NMR-silent impurities | Trace impurities often lost in baseline | Polymorphs can confuse range |
| 4-CQO Specifics | Critical: Detects hygroscopic water uptake common in N-oxides.[1][2][3][4][5] | Critical: Separates 4-nitroquinoline 1-oxide (starting material). | Verifies N-oxide formation (deshielding of H2/H8). | Differentiates from 4-Cl-quinoline (MP ~30°C vs 138°C). |
Experimental Data: Case Studies
The following data sets represent typical scenarios encountered during the purification of 4-CQO synthesized via the m-CPBA oxidation route.
Scenario A: The "Wet" Sample (Hygroscopicity Trap)
Context: Sample recrystallized from ethanol/water and air-dried. HPLC shows >99% purity, but the reaction yield is suspiciously high (>105%).
| Element | Theoretical % | Experimental % | Deviation | Interpretation |
| C | 60.19 | 57.85 | -2.34 | Fail. Significant carbon depression. |
| H | 3.37 | 3.92 | +0.55 | Fail. High hydrogen indicates water/solvent. |
| N | 7.80 | 7.45 | -0.35 | Low nitrogen consistent with mass dilution. |
Diagnosis: The sample contains approximately 0.5 molar equivalents of water. N-oxides are potent hydrogen bond acceptors. Action: Vacuum dry at 40°C over P
Ofor 24 hours.
Scenario B: The "Incomplete" Reaction
Context: Sample looks clean, but EA shows slight deviations.
| Element | Theoretical % | Experimental % | Deviation | Interpretation |
| C | 60.19 | 60.45 | +0.26 | Pass (within ±0.4% tolerance). |
| H | 3.37 | 3.15 | -0.22 | Pass. |
| N | 7.80 | 8.50 | +0.70 | Fail. Nitrogen spike. |
Diagnosis: Contamination with 4-nitroquinoline 1-oxide (Starting Material). The nitro group (N) significantly raises the nitrogen weight percentage. HPLC confirmation required.
Scenario C: High Purity Reference Standard
Context: Recrystallized from acetone, vacuum dried, stored in desiccator.
| Element | Theoretical % | Experimental % | Deviation | Interpretation |
| C | 60.19 | 60.15 | -0.04 | Pass. Excellent agreement. |
| H | 3.37 | 3.40 | +0.03 | Pass. |
| N | 7.80 | 7.78 | -0.02 | Pass. |
Validated Workflow & Protocol
To achieve the "Scenario C" result, strict adherence to a self-validating protocol is required.
Step 1: Synthesis & Workup (Context)
-
Reaction: Oxidation of 4-chloroquinoline with m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane [1].[2]
-
Crucial Wash: The organic layer must be washed with 1M NaOH to remove m-chlorobenzoic acid byproducts.
-
Isolation: Solvent evaporation yields a solid.
Step 2: Purification (The Fork in the Road)
Do not rely solely on column chromatography, as silica can degrade N-oxides.
-
Recrystallization: Dissolve in minimum hot acetone; cool to 0°C.
-
Filtration: Collect crystals.
Step 3: The Drying Protocol (Mandatory for EA)
-
Equipment: Vacuum drying oven or Abderhalden pistol.
-
Desiccant: Phosphorus pentoxide (P
O ) or KOH pellets. -
Conditions: 40–50°C at <5 mbar for 12–24 hours.
-
Why? 4-CQO will scavenge atmospheric moisture. Undried samples guarantee EA failure.
Step 4: Analytical Decision Tree
Use the following logic flow to validate your material.
Figure 1: Analytical Decision Tree for N-Oxide Purity Validation. Note that EA is performed LAST, only after organic purity is confirmed, to validate bulk composition and dryness.
Senior Scientist Insights
-
The Melting Point Check: Before paying for EA, check the melting point. 4-Chloroquinoline (the reduced impurity) melts at ~30°C [2], whereas the 1-oxide melts at 134–138°C [3]. If your solid is "sticky" or melts below 130°C, do not waste sample on EA—it is impure.
-
Combustion Aids: N-oxides are generally stable, but the chlorine content can corrode standard combustion tubes. Ensure your microanalysis lab adds Tungsten Oxide (WO
) or similar combustion aids to prevent the formation of refractory carbides and ensure complete combustion [4]. -
Handling: Store the validated sample in amber vials under argon at 4°C. N-oxides can undergo photorearrangement to carbostyrils (2-quinolones) upon prolonged light exposure.
References
-
Wang, W., Feng, D., et al. (2024).[6] "One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate." Journal of Organic Chemistry. Link
-
PubChem. "4-Chloroquinoline Compound Summary."[3][7] National Library of Medicine.[7] Link[7]
-
Chem-Impex International. "4-Chloroquinoline 1-oxide Product Data." Chem-Impex. Link
-
PerkinElmer. "The Elemental Analysis of Various Classes of Chemical Compounds." Application Note. Link
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-Chloroquinoline 1-oxide synthesis - chemicalbook [chemicalbook.com]
- 3. Quinoline, 4-chloro-, 1-oxide | C9H6ClNO | CID 3741098 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Chloroquinoline [webbook.nist.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones [organic-chemistry.org]
- 7. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
